Sulfobromophthalein

Pharmacokinetics Hepatic Clearance Comparative Physiology

Sulfobromophthalein (BSP) is the definitive substrate for hepatic organic anion transport studies. Unlike ICG, BSP requires intracellular glutathione conjugation for MRP2-mediated biliary excretion, enabling detection of pre-cirrhotic cholestasis (stages I–III) with 45-min retention correlation r=0.89 vs. histological severity. Its 2.44-fold higher plasma clearance over ICG enables shorter PK sampling intervals in rodent, ovine, and equine models. For drug-transporter interaction screening, BSP delivers ≥6-fold enhanced vectorial transport in MDCK-OATP8/MRP2 double-transfected cell lines—an unmatched positive control. HPLC-grade reference material is essential: UV spectroscopy overestimates biliary clearance ~3-fold due to unconjugated metabolite interference. Procure BSP when assay sensitivity, mechanistic specificity, and interpretive validity are non-negotiable.

Molecular Formula C20H10Br4O10S2
Molecular Weight 794.0 g/mol
CAS No. 297-83-6
Cat. No. B1203653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfobromophthalein
CAS297-83-6
SynonymsBromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein
Molecular FormulaC20H10Br4O10S2
Molecular Weight794.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O
InChIInChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33)
InChIKeyOHTXTCNTQJFRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfobromophthalein (BSP) Procurement Guide: Class, Structure, and Diagnostic Context


Sulfobromophthalein (CAS 297-83-6), also designated bromsulphthalein or BSP, is a synthetic tetrabrominated phenolphthalein disulfonate dye [1]. Historically, it was deployed as a diagnostic agent for the quantitative assessment of hepatic function via the BSP retention test, which measures the liver's capacity for uptake, glutathione conjugation, and biliary excretion of organic anions [2]. The compound serves as a high-affinity substrate for organic anion transporting polypeptides (OATPs) at the basolateral hepatocyte membrane and for the canalicular export pump multidrug resistance-associated protein 2 (MRP2), which facilitates its vectorial transport from sinusoidal blood into bile [3].

Why Sulfobromophthalein Cannot Be Simply Replaced by In-Class Organic Anion Dyes


Substitution of sulfobromophthalein with other diagnostic dyes such as indocyanine green (ICG) is scientifically invalid due to divergent hepatic handling mechanisms, differential dependence on conjugative metabolism, and distinct transporter specificity. BSP requires intracellular glutathione conjugation for optimal biliary excretion, whereas ICG is excreted without prior conjugation [1]. This fundamental metabolic disparity produces non-overlapping pharmacokinetic profiles and diagnostic sensitivities, particularly in cholestatic and pre-cirrhotic liver disease [2]. Consequently, procurement decisions must be driven by specific experimental or clinical requirements, as cross-class substitution introduces uncontrolled variables that compromise both assay reproducibility and interpretive validity.

Quantitative Comparative Evidence for Sulfobromophthalein Differentiation from Closest Analogs


Superior Plasma Clearance of Sulfobromophthalein Compared to Indocyanine Green in Multiple Mammalian Species

In a direct head-to-head comparison in fed horses, the plasma clearance of sulfobromophthalein (BSP) was substantially higher than that of indocyanine green (ICG). BSP clearance was 8.65 ± 1.02 mL·min⁻¹·kg⁻¹ compared to ICG clearance of 3.54 ± 0.67 mL·min⁻¹·kg⁻¹ [1]. This 2.44-fold higher clearance of BSP is consistent with findings in sheep, where BSP clearance was 626 ± 291.9 mL·min⁻¹ versus ICG clearance of 435 ± 228.6 mL·min⁻¹ (P < 0.05) [2]. The quantitative difference establishes BSP as the preferred substrate for assays requiring rapid hepatic extraction and high signal-to-noise ratios.

Pharmacokinetics Hepatic Clearance Comparative Physiology

Higher Diagnostic Sensitivity of Sulfobromophthalein Retention for Pre-Cirrhotic Primary Biliary Cirrhosis (PBC)

In a clinical study of 50 patients with primary biliary cirrhosis (PBC) and 15 healthy controls, a mixed sulfobromophthalein-indocyanine green test revealed that BSP clearance was reduced in all PBC patients across all histological stages (I-IV), whereas ICG kinetics remained within the normal range except in stage IV cirrhosis [1]. The BSP retention percentage at 45 minutes exhibited a strong correlation with histological stage (r = 0.89, P < 0.001), demonstrating diagnostic utility for early and intermediate disease progression [1]. In contrast, ICG retention failed to discriminate stage I-III disease from healthy controls.

Hepatology Diagnostic Testing Cholestasis

Divergent Modulation of Biliary Transport Maximum by Choleretic Agents: BSP Resists Bucolome-Induced Tm Elevation

In a controlled rat study investigating the choleretic agent bucolome (BC), the biliary transport maximum (Tm) of sulfobromophthalein remained unchanged between control and BC-treated rats [1]. Conversely, indocyanine green Tm was significantly elevated in BC-treated rats [1]. This differential response indicates that BSP biliary excretion is not enhanced by increased bile flow or bile salt excretion, whereas ICG transport is sensitive to such modulation. The quantitative data confirm that BSP serves as a stable, flow-independent probe for assessing organic anion transport capacity.

Hepatobiliary Transport Pharmacological Modulation Transporter Regulation

Analytical Method-Dependent Overestimation of Biliary BSP Concentration Requires HPLC Quantification for Accurate Excretion Studies

A comparative analytical study demonstrated that UV spectroscopy significantly overestimates biliary concentrations of sulfobromophthalein relative to HPLC [1]. While plasma BSP concentrations measured by both methods were similar, biliary clearance calculated from UV spectroscopy was approximately 3-fold higher than that obtained from HPLC [1]. This discrepancy arises from the presence of BSP metabolites (primarily the glutathione conjugate BSP-GSH) that absorb at similar wavelengths but possess distinct pharmacokinetic properties. The study establishes HPLC as the requisite method for accurate biliary excretion quantification.

Analytical Chemistry Method Validation Pharmacokinetics

Differential Transporter-Mediated Vectorial Transport Rate: BSP Exhibits Six-Fold Enhancement in OATP/MRP2 Double-Transfected Cells

In a defined in vitro transporter system using MDCK cells transfected with human OATP8 (SLC21A8) and MRP2 (ABCC2), sulfobromophthalein was transported vectorially from the basolateral to the apical compartment at a rate at least six times faster in double-transfected cells compared to single-transfected controls expressing only OATP8 or MRP2 [1]. This demonstrates that BSP is an efficient substrate for both the uptake and efflux transporters, enabling robust functional assays of hepatobiliary transport capacity.

Transporter Biology Vectorial Transport In Vitro Hepatocyte Models

Optimal Application Scenarios for Sulfobromophthalein Based on Quantitative Differentiation


Preclinical Hepatobiliary Transport Studies Requiring High-Throughput Plasma Clearance Assays

Sulfobromophthalein is the preferred substrate for in vivo studies in rodents, sheep, and horses where rapid hepatic extraction is required. Its 2.44-fold higher plasma clearance compared to ICG [1] enables shorter sampling intervals and more efficient experimental workflows, particularly in pharmacokinetic studies assessing hepatic uptake or drug-induced liver injury.

Diagnostic Discrimination of Early-Stage Cholestatic Liver Disease

BSP should be selected for clinical or veterinary diagnostic protocols designed to detect pre-cirrhotic cholestasis (e.g., primary biliary cirrhosis stages I-III). Unlike ICG, which only identifies stage IV cirrhosis, BSP clearance is reduced in all stages and its 45-minute retention correlates strongly with histological severity (r=0.89) [2]. This makes BSP uniquely suitable for longitudinal monitoring of disease progression.

Functional Validation of OATP1B1/1B3 and MRP2 Transporter Activity in In Vitro Hepatocyte Models

BSP is the substrate of choice for establishing and validating double-transfected cell lines (e.g., MDCK-OATP8/MRP2) used in drug-transporter interaction screening. Its ≥6-fold enhanced vectorial transport in these systems [3] provides a robust positive control for assessing whether investigational compounds are substrates or inhibitors of hepatic organic anion transport pathways.

Accurate Biliary Excretion Studies Requiring Metabolite Discrimination

In studies quantifying biliary excretion of organic anions, BSP procurement must be accompanied by validated HPLC methods. UV spectroscopy overestimates biliary BSP clearance by approximately 3-fold due to metabolite interference [4]. HPLC-grade BSP reference material is therefore essential for laboratories conducting precise pharmacokinetic analyses of hepatobiliary transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfobromophthalein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.